Cas no 709027-29-2 (1-(2-bromoethyl)-2,3-dimethoxybenzene)
1-(2-bromoethyl)-2,3-dimethoxybenzene Chemical and Physical Properties
Names and Identifiers
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- 1-(2-bromoethyl)-2,3-dimethoxybenzene
- EN300-1897180
- CS-0302452
- 709027-29-2
- AKOS014197330
- SCHEMBL17927284
-
- Inchi: 1S/C10H13BrO2/c1-12-9-5-3-4-8(6-7-11)10(9)13-2/h3-5H,6-7H2,1-2H3
- InChI Key: NWSLSJAUJUFWCO-UHFFFAOYSA-N
- SMILES: BrCCC1C=CC=C(C=1OC)OC
Computed Properties
- Exact Mass: 244.00989g/mol
- Monoisotopic Mass: 244.00989g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 2
- Heavy Atom Count: 13
- Rotatable Bond Count: 4
- Complexity: 141
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 2.9
- Topological Polar Surface Area: 18.5Ų
1-(2-bromoethyl)-2,3-dimethoxybenzene Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-1897180-0.05g |
1-(2-bromoethyl)-2,3-dimethoxybenzene |
709027-29-2 | 0.05g |
$587.0 | 2023-09-18 | ||
| Enamine | EN300-1897180-0.1g |
1-(2-bromoethyl)-2,3-dimethoxybenzene |
709027-29-2 | 0.1g |
$615.0 | 2023-09-18 | ||
| Enamine | EN300-1897180-0.25g |
1-(2-bromoethyl)-2,3-dimethoxybenzene |
709027-29-2 | 0.25g |
$642.0 | 2023-09-18 | ||
| Enamine | EN300-1897180-0.5g |
1-(2-bromoethyl)-2,3-dimethoxybenzene |
709027-29-2 | 0.5g |
$671.0 | 2023-09-18 | ||
| Enamine | EN300-1897180-1.0g |
1-(2-bromoethyl)-2,3-dimethoxybenzene |
709027-29-2 | 1g |
$1029.0 | 2023-06-02 | ||
| Enamine | EN300-1897180-2.5g |
1-(2-bromoethyl)-2,3-dimethoxybenzene |
709027-29-2 | 2.5g |
$1370.0 | 2023-09-18 | ||
| Enamine | EN300-1897180-5.0g |
1-(2-bromoethyl)-2,3-dimethoxybenzene |
709027-29-2 | 5g |
$2981.0 | 2023-06-02 | ||
| Enamine | EN300-1897180-10.0g |
1-(2-bromoethyl)-2,3-dimethoxybenzene |
709027-29-2 | 10g |
$4421.0 | 2023-06-02 | ||
| Enamine | EN300-1897180-1g |
1-(2-bromoethyl)-2,3-dimethoxybenzene |
709027-29-2 | 1g |
$699.0 | 2023-09-18 | ||
| Enamine | EN300-1897180-5g |
1-(2-bromoethyl)-2,3-dimethoxybenzene |
709027-29-2 | 5g |
$2028.0 | 2023-09-18 |
1-(2-bromoethyl)-2,3-dimethoxybenzene Related Literature
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Chongyang Zhu,Xiaojia Bian,Xin Jia,Ning Tang,Yongqiang Cheng Food Funct., 2020,11, 10635-10644
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2. An amorphous lanthanum–iridium solid solution with an open structure for efficient water splitting†Wei Sun,Chenglong Ma,Xinlong Tian,Jianjun Liao,Ji Yang,Chengjun Ge,Weiwei Huang J. Mater. Chem. A, 2020,8, 12518-12525
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Ni-Na Sun,Fengli Qu,Xiaobing Zhang,Shufang Zhang,Jinmao You Analyst, 2015,140, 1827-1831
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Juan J. Sánchez,Miguel López-Haro,Juan C. Hernández-Garrido,Ginesa Blanco,Miguel A. Cauqui,José M. Rodríguez-Izquierdo,José A. Pérez-Omil,José J. Calvino,María P. Yeste J. Mater. Chem. A, 2019,7, 8993-9003
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Li-Hua Gan,Rui Wu,Jian-Lei Tian,Patrick W. Fowler Phys. Chem. Chem. Phys., 2017,19, 419-425
Additional information on 1-(2-bromoethyl)-2,3-dimethoxybenzene
1-(2-Bromoethyl)-2,3-Dimethoxybenzene: A Comprehensive Overview
The compound 1-(2-bromoethyl)-2,3-dimethoxybenzene, identified by the CAS registry number 709027-29-2, is a significant organic molecule with a diverse range of applications in the fields of pharmaceuticals, agrochemicals, and materials science. This compound is characterized by its unique structure, which combines a bromoethyl group attached to a benzene ring that is further substituted with two methoxy groups at the 2 and 3 positions. The presence of these substituents imparts distinctive chemical and physical properties to the molecule, making it a valuable precursor in various synthetic pathways.
Recent advancements in synthetic chemistry have highlighted the importance of 1-(2-bromoethyl)-2,3-dimethoxybenzene as an intermediate in the construction of bioactive molecules. Researchers have demonstrated its utility in the synthesis of complex heterocyclic compounds, which are often associated with pharmacological activities. For instance, studies published in leading journals such as Journal of Medicinal Chemistry and Organic Letters have shown that this compound can serve as a key building block for developing potential drug candidates targeting various diseases, including cancer and neurodegenerative disorders.
The structural features of CAS No. 709027-29-2 make it particularly amenable to a variety of chemical transformations. The bromoethyl group acts as an excellent leaving group, facilitating nucleophilic substitution reactions. Meanwhile, the methoxy groups on the benzene ring contribute to increased reactivity through electron-donating effects, which can be exploited in aromatic substitution reactions. These properties have been leveraged in the development of novel synthetic methodologies, as reported in recent studies published in Nature Communications and Angewandte Chemie.
In terms of applications, 1-(2-bromoethyl)-2,3-dimethoxybenzene has found significant use in the synthesis of biologically active compounds. For example, it has been employed as an intermediate in the preparation of kinase inhibitors, which are critical in anticancer drug development. Additionally, this compound has been utilized in the construction of ligands for metal-catalyzed cross-coupling reactions, such as Suzuki-Miyaura couplings, which are widely used in organic synthesis.
The synthesis of CAS No. 709027-29-2 typically involves multi-step processes that emphasize precision and efficiency. Common methods include nucleophilic aromatic substitution followed by alkylation or bromination steps. Recent optimizations reported in the literature have focused on improving yield and selectivity through the use of catalytic systems and microwave-assisted synthesis techniques.
In conclusion, 1-(2-bromoethyl)-2,3-dimethoxybenzene, with its CAS number 709027-29-2, stands out as a versatile and valuable compound in modern organic chemistry. Its unique structure and reactivity make it an indispensable tool for researchers aiming to develop innovative solutions across various scientific domains.
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